molecular formula C20H22O7 B1259612 Veratrone acetate

Veratrone acetate

Cat. No.: B1259612
M. Wt: 374.4 g/mol
InChI Key: ODPYOMZIVHDXSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veratrone is a pharmacological preparation derived from the plant Veratrum viride (green hellebore). Its primary active components include jervine, veratrine, and veratroidine, which exert antihypertensive and anticonvulsant effects by modulating the parasympathetic nervous system and reducing blood pressure . Historically, Veratrone was used to treat eclampsia (a hypertensive disorder in pregnancy) and severe hypertension. Subcutaneous administration (0.25–1 mL) rapidly lowers blood pressure (by 40 mmHg within 30 minutes) and controls seizures, with reported maternal mortality rates as low as 2% in eclampsia cases . However, it is contraindicated in patients with renal, cardiac, or hepatic comorbidities due to risks of severe hypotension (e.g., systolic BP <60 mmHg) .

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-3-oxopropyl] acetate

InChI

InChI=1S/C20H22O7/c1-13(21)26-12-19(27-17-8-6-5-7-15(17)23-2)20(22)14-9-10-16(24-3)18(11-14)25-4/h5-11,19H,12H2,1-4H3

InChI Key

ODPYOMZIVHDXSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(=O)C1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

Compound Source/Class Primary Use Mechanism of Action Efficacy in Eclampsia/Hypertension Key Risks/Contraindications
Veratrone Veratrum viride Eclampsia, hypertension Parasympathetic stimulation; vasodilation 85% seizure control; BP reduction Hypotension, renal/cardiac toxicity
Veratrum album Veratrum album Hypertension Similar alkaloids (jervine, protoveratrines) Moderate BP reduction Severe GI toxicity (diarrhea, vomiting)
Magnesium sulfate Inorganic salt Eclampsia NMDA receptor blockade; vasodilation 67% seizure recurrence prevention Respiratory depression, hyporeflexia [Clinical Guideline]
Hydralazine Synthetic vasodilator Hypertension in pregnancy Direct arterial smooth muscle relaxation 75% BP control in preeclampsia Tachycardia, lupus-like syndrome [Clinical Guideline]

Veratrone vs. Veratrum album

  • Source and Toxicity : Both are derived from Veratrum species, but Veratrum album (white hellebore) contains higher concentrations of protoveratrines , which cause more severe gastrointestinal distress (e.g., abdominal pain, diarrhea) compared to Veratrum viride .
  • Efficacy : Veratrone’s standardized extract (1% alkaloid concentration) provides predictable hypotensive effects, whereas Veratrum album’s variable alkaloid ratios increase overdose risks .

Veratrone vs. Magnesium Sulfate

  • Mechanism : Veratrone acts via parasympathetic activation, while magnesium sulfate inhibits neuronal excitability through calcium channel blockade .
  • Safety : Veratrone’s narrow therapeutic window (risk of hypotension) contrasts with magnesium sulfate’s broader safety margin but risk of neuromuscular toxicity .

Veratrone vs. Modern Antihypertensives (e.g., Hydralazine)

  • Speed of Action : Veratrone reduces BP within 30 minutes, faster than hydralazine (1–2 hours) .
  • Clinical Adoption : Hydralazine replaced Veratrone due to standardized dosing and fewer contraindications (e.g., safe in renal impairment) .

Research Findings and Limitations

  • Efficacy in Eclampsia : A case series of 35 patients showed Veratrone reduced maternal mortality to 2%, though fetal mortality remained high (50%) due to preterm delivery risks .
  • Toxicity : In 15% of cases, Veratrone caused systolic BP <90 mmHg, necessitating dose adjustments .

Q & A

Q. How should pharmacokinetic (PK) studies for Veratrone acetate be designed to ensure robust preclinical data?

Methodological Answer: PK studies should incorporate standardized protocols for blood sample collection, analytical validation, and pharmacokinetic parameter calculation. Key steps include:

  • Sample Collection: Use validated collection tubes and protocols for blood sampling at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-administration) to capture absorption, distribution, and elimination phases .
  • Analytical Methods: Employ high-performance liquid chromatography (HPLC) or mass spectrometry (LC-MS/MS) to quantify this compound and its metabolites, ensuring calibration curves meet FDA/EMA validation criteria (e.g., linearity, precision <15% RSD) .
  • Data Reporting: Use tables to summarize parameters like AUC, Cmax, t1/2, and clearance (Table 1).

Table 1. Example PK Parameters for this compound

ParameterDefinitionMethodological Consideration
AUC0–24Area under the concentration curveTrapezoidal rule with non-compartmental analysis
CmaxPeak plasma concentrationDirect measurement from time-series data
t1/2Elimination half-lifeCalculated using log-linear regression

Q. What are the critical steps to ensure reproducibility in synthesizing this compound?

Methodological Answer: Reproducibility requires meticulous documentation of reaction conditions, purification steps, and analytical validation:

  • Reaction Parameters: Specify temperature (±1°C), solvent purity (e.g., HPLC-grade), and catalyst ratios (e.g., 1:1.2 molar ratio of precursor to reagent) .
  • Purification: Use column chromatography with defined solvent gradients (e.g., 10–50% ethyl acetate in hexane) and report retention factors (Rf) for key intermediates .
  • Quality Control: Validate purity via NMR (≥95% integration) and melting point consistency (±2°C deviation) .

Q. How can researchers establish appropriate control groups in this compound efficacy studies?

Methodological Answer: Control groups must account for biological variability and experimental biases:

  • Negative Controls: Use vehicle-only (e.g., saline or DMSO) to isolate compound-specific effects .
  • Positive Controls: Include a benchmark drug with a known mechanism (e.g., abiraterone acetate for androgen synthesis inhibition) to validate assay sensitivity .
  • Randomization: Implement block randomization to evenly distribute confounding factors (e.g., age, sex) across groups .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Methodological Answer: Contradictions often arise from differences in metabolic activation or bioavailability. Address these by:

  • Metabolite Profiling: Compare in vitro metabolite formation (e.g., liver microsomes) with in vivo plasma metabolites using LC-MS/MS .
  • Bioavailability Adjustments: Calculate dose adjustments based on in vitro IC50 values and in vivo PK parameters (e.g., oral bioavailability <30% may require nanoformulation) .
  • Pathway Analysis: Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify compensatory pathways in vivo that are absent in vitro .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of this compound?

Methodological Answer: Beyond linear regression, employ:

  • Nonlinear Mixed-Effects Modeling (NONMEM): Fit sigmoidal Emax models to account for inter-individual variability in response .
  • Bayesian Hierarchical Models: Integrate prior data (e.g., preclinical IC50) to refine posterior dose predictions .
  • Table 2 summarizes methods and their applications.

Table 2. Statistical Methods for Dose-Response Analysis

MethodUse CaseSoftware/Tool
Emax ModelSigmoidal dose-response curvesR (drc package)
NONMEMPopulation PK/PD modelingNONMEM®
Bayesian HierarchicalSmall sample sizes with prior dataStan/PyMC3

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Methodological Answer: Integrate genomics, proteomics, and metabolomics using:

  • Pathway Enrichment Tools: DAVID or MetaboAnalyst to identify overrepresented pathways (e.g., steroidogenesis inhibition) .
  • Network Pharmacology: Construct compound-target-disease networks using STRING or Cytoscape to visualize polypharmacology .
  • Machine Learning: Train random forest models on omics data to rank biomarkers predictive of efficacy (e.g., PSA levels in prostate cancer) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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